molecular formula C12H18O B1672212 Benzyl isoamyl ether CAS No. 122-73-6

Benzyl isoamyl ether

Cat. No. B1672212
CAS RN: 122-73-6
M. Wt: 178.27 g/mol
InChI Key: RXXCIBALSKQCAE-UHFFFAOYSA-N
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Description

Benzyl isoamyl ether is a chemical compound with the molecular formula C12H18O . It is also known by other names such as Benzyl Isopentyl Ether and 3-methylbutoxymethylbenzene . It is a colorless liquid with a fruity odor . The “Benzyl” mostly refers to benzyl alcohol as the alcoholic component or generally the benzyl (phenylmethyl) group as the aromatic hydrocarbon residue. “Isoamyl” mostly refers to isoamyl alcohol (3-methyl-1-butanol) as the alcoholic component or generally a branched saturated hydrocarbon residue with 5 carbon atoms .


Synthesis Analysis

Benzyl isoamyl ether can be synthesized using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . A more environmentally friendly synthesis of isoamyl acetate has been reported, where ball-milled seashells were used as a nano-biocomposite catalyst for the reaction .


Molecular Structure Analysis

The molecular structure of Benzyl isoamyl ether consists of a benzyl group attached to an isoamyl group via an ether linkage . The molecular weight of Benzyl isoamyl ether is 178.28 .


Physical And Chemical Properties Analysis

Benzyl isoamyl ether is a colorless to almost colorless clear liquid . It has a boiling point of 236°C and a flash point of 110°C . The specific gravity at 20/20°C is 0.91, and the refractive index is 1.48 . It is soluble in four parts of 80% alcohol .

Scientific Research Applications

Catalytic Enantioselective Carbon-Oxygen Bond Formation

Researchers have developed new approaches for the enantioselective synthesis of benzylic ethers, highlighting their significance as common subunits in bioactive molecules and useful intermediates in organic chemistry. This involves the coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, showcasing the oxidation of the benzylic position with good enantioselectivity (Ziegler & Fu, 2016).

Synthesis of Prenylated Aromatic Compounds

Benzyl ethers serve as essential protecting groups in the synthesis of phenols bearing isoprenoid chains. This utility stems from their ability to withstand conditions of halogen–metal exchange used to introduce side chains, highlighting their role in facilitating complex organic syntheses (Odejinmi & Wiemer, 2005).

Development of Highly Thermally Stable Polybenzoxazines

In material science, novel benzoxazine monomers containing arylpropargyl ether have been prepared, leading to the creation of highly thermally stable polybenzoxazines upon thermal cure. This research showcases the potential of benzyl isoamyl ether derivatives in enhancing the properties of polymers for advanced applications (Agag & Takeichi, 2001).

Prevention of Undesirable Isomerization

In the context of olefin metathesis reactions, studies have found that 1,4-benzoquinones can prevent olefin isomerization of allylic ethers and long-chain aliphatic alkenes. This method enhances the synthetic utility of olefin metathesis by improving overall product yield and purity, demonstrating the importance of benzyl ether derivatives in fine-tuning chemical reactions (Hong et al., 2005).

Etherification Processes

Research has explored the etherification of isoamylenes and methanol to form tert-amyl methyl ether (TAME), utilizing benzyl-sulfonic acid cation exchange resin as a catalyst. This study contributes to understanding the catalytic efficiency of benzyl-related catalysts in etherification processes, essential for the production of biofuels and other chemical intermediates (Wang Shi-ming, 2004).

Safety And Hazards

Benzyl isoamyl ether is combustible and can react with oxidizing materials . It is flammable when exposed to heat or flame . It is also a skin irritant . To fight fire, use foam, CO2, or dry chemical .

Future Directions

There is ongoing research into the synthesis and applications of Benzyl isoamyl ether. For example, recent studies have focused on green and environmentally benign synthesis methods . Additionally, the use of Benzyl isoamyl ether in the synthesis of other complex natural products has been explored .

properties

IUPAC Name

3-methylbutoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXCIBALSKQCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047439
Record name Benzyl 3-methylbutyl ether
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl isoamyl ether

CAS RN

122-73-6
Record name Benzyl isopentyl ether
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl benzyl ether
Source ChemIDplus
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Record name Benzyl isoamyl ether
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Record name Benzene, [(3-methylbutoxy)methyl]-
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Record name Benzyl 3-methylbutyl ether
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Record name Benzyl isopentyl ether
Source European Chemicals Agency (ECHA)
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Record name ISOAMYL BENZYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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